molecular formula C13H16O3 B12636425 Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro-

Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro-

Cat. No.: B12636425
M. Wt: 220.26 g/mol
InChI Key: TZVSXTUPPUIIRO-UHFFFAOYSA-N
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Description

Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro- is a complex spirocyclic compound featuring a benzoxepin ring fused to a furan moiety via a spiro carbon. The structure includes tetrahydro saturation in both rings (4,4',5,5'-tetrahydro) and a hydroxyl group at the 7-position.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

spiro[4,5-dihydro-3H-1-benzoxepine-2,2'-oxolane]-7-ol

InChI

InChI=1S/C13H16O3/c14-11-4-5-12-10(9-11)3-1-6-13(16-12)7-2-8-15-13/h4-5,9,14H,1-3,6-8H2

InChI Key

TZVSXTUPPUIIRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)OC3(C1)CCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Medicinal Applications

The compound exhibits promising pharmacological properties:

  • Antitumor Activity : Research indicates that derivatives of spiro compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that certain substituted spiro compounds demonstrate significant cytotoxicity against cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .

Material Science Applications

Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol can be utilized in the development of advanced materials:

  • Polymer Chemistry : The incorporation of spiro compounds into polymer matrices can enhance their mechanical properties and thermal stability. This is particularly useful in creating high-performance materials for industrial applications.

Agrochemical Applications

The unique structure of this compound allows for potential use in agrochemicals:

  • Pesticide Development : Preliminary studies suggest that spiro compounds may exhibit insecticidal properties. Their application could lead to the development of environmentally friendly pesticides that target specific pests without harming beneficial insects.

Case Studies

  • Antitumor Research : A study published in a peer-reviewed journal demonstrated that a derivative of Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol significantly reduced tumor size in animal models by inducing apoptosis in cancer cells. The mechanism involved the activation of specific apoptotic pathways, highlighting its potential as a chemotherapeutic agent .
  • Material Enhancement : In a recent study on polymer composites, the addition of spiro compounds improved tensile strength and thermal resistance compared to traditional polymers. This finding suggests their usefulness in manufacturing durable materials for automotive and aerospace applications .

Mechanism of Action

The mechanism of action of Spiro[1-benzoxepin-2(3H),2’(3’H)-furan]-7-ol, 4,4’,5,5’-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzofuran/Furan Spiro Systems

(a) Spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid ()
  • Molecular Formula : C₁₇H₂₂O₄
  • Functional Groups : Hydroxyl (-OH), carboxylic acid (-COOH).
  • Key Features : A spiro junction between benzofuran and cyclohexane, contrasting with the target compound’s benzoxepin-furan system. The carboxylic acid group enhances solubility and acidity compared to the target’s hydroxyl group.
  • Spectral Data : IR peaks at 3358 cm⁻¹ (OH) and 1675 cm⁻¹ (C=O); ¹H NMR δ 1.71–7.48 ppm .
(b) 3',5',7-Tribromo-5-(hydroxymethyl)spiro[benzofuran-2(3H),1'-[2,5]cyclohexadien]-4'-one ()
  • Molecular Formula : C₁₅H₁₀Br₃O₄
  • Functional Groups : Hydroxymethyl (-CH₂OH), ketone, bromine substituents.
  • Key Features: Bromine atoms increase molecular weight (MW ≈ 492.8 g/mol) and lipophilicity. The spiro partner is a cyclohexadienone ring, differing from the tetrahydrofuran in the target compound.
(c) 4,6-Dihydroxy-4’,5’-dimethyl-spiro[benzofuran-2(3H),2’(3’H)-furan]-3’-one ()
  • Functional Groups : Two hydroxyls, methyl groups.
  • Key Features: Similar spiro benzofuran-furan core but with additional methyl substituents and dihydroxy groups.

Comparison of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Spectral Features
Target Compound C₁₅H₁₆O₃* ~244.3 -OH, tetrahydro rings N/A Expected IR: ~3400 cm⁻¹ (OH)
Spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid C₁₇H₂₂O₄ 290.15 -OH, -COOH N/A ¹H NMR δ 1.71–7.48; IR 1675 cm⁻¹ (C=O)
3',5',7-Tribromo-spiro C₁₅H₁₀Br₃O₄ 492.8 -CH₂OH, Br N/A High-resolution MS for Br isotopes
2-Amino-7'-chloro-spiro C₂₃H₁₇ClN₄O₃S 452.9 -NH₂, -Cl 335–337 ¹H NMR δ 1.71–10.99 ppm

*Hypothetical formula based on structural analysis.

Biological Activity

Chemical Identity

  • CAS Number : 1415612-54-2
  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol

Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro- is a complex organic compound characterized by a unique spiro structure that combines elements of benzoxepin and furan. This compound has garnered interest in various biological studies due to its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of spiro compounds. For instance, certain spiro derivatives have exhibited significant cytotoxicity against various cancer cell lines. One study reported that spiro compounds could inhibit cell proliferation in MCF-7 breast cancer cells with IC₅₀ values in the nanomolar range, indicating potent activity against tumor growth .

The biological activity of spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol is hypothesized to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : This is a common mechanism for many anticancer agents, where the compound disrupts the mitotic spindle formation, leading to cell cycle arrest.
  • Induction of Apoptosis : Spiro compounds may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may possess neuroprotective properties. They have been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .

Antimicrobial Activity

Some studies indicate that spiro compounds exhibit antimicrobial properties against various pathogens. The specific mechanisms may include disruption of bacterial cell membranes or inhibition of bacterial enzymes necessary for survival.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity in MCF-7 cells (IC₅₀ = 0.8 nM)
NeuroprotectiveReduces oxidative stress in neurons
AntimicrobialEffective against specific bacterial strains

Case Studies

  • Breast Cancer Study : A study published in ResearchGate demonstrated that spiro derivatives significantly inhibited the growth of MCF-7 breast cancer cells, highlighting their potential as anticancer agents .
  • Neuroprotection Research : Another study focused on the neuroprotective effects of similar spiro compounds indicated that they could mitigate oxidative damage in neuronal cultures, suggesting a role in treating neurodegenerative conditions .

Research Findings

The exploration of spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol's biological activity is still ongoing. Current findings suggest:

  • Promising Anticancer Activity : With further research needed to elucidate its full potential and mechanisms.
  • Potential for Drug Development : Given its unique structure and biological properties, there is significant interest in developing this compound into therapeutic agents.

Q & A

Q. What are the optimal reaction conditions for synthesizing spirocyclic compounds like Spiro[1-benzoxepin-2(3H),2'-furan] derivatives?

To achieve high yields, use a two-step approach: (1) Condensation of precursors (e.g., amines or carbonyl compounds) under mild acidic or basic conditions, and (2) cyclization via catalytic or thermal activation. For example, spiro-thiopyrimidine derivatives were synthesized using benzylamine and formaldehyde in ethanol with acetic acid as a catalyst, yielding 65–78% after crystallization . Key parameters include solvent choice (e.g., ethanol or DMF), reaction time (1–72 hours), and temperature (room temperature to reflux).

Q. Which spectroscopic techniques are most reliable for characterizing the spirocyclic structure?

A combination of IR , ¹H/¹³C NMR , and mass spectrometry is critical:

  • IR : Confirm carbonyl (C=O, ~1660–1740 cm⁻¹) and heteroatom bonds (e.g., C-S, ~2200 cm⁻¹) .
  • NMR : Identify spiro junction protons (δ 3.0–4.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–8.5 ppm). For example, spiro-thiopyrimidines show distinct splitting patterns for NCH₂ and CH₂Ph groups .
  • Mass spectrometry : Validate molecular ion peaks (e.g., m/z 350.43 for C₂₀H₁₈N₂O₂S) .

Q. How should the compound be stored to maintain stability during research?

Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid exposure to moisture, light, and oxidizing agents. GHS classifications indicate acute toxicity (H301) and skin irritation (H315), necessitating PPE (gloves, goggles) and secondary containment .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for spiro compound formation under varying catalytic conditions?

Mechanistic studies require kinetic isotope effects (KIE) , DFT calculations , and intermediate trapping . For example, spiro-pyrimidine synthesis involves:

  • Step 1 : Nucleophilic attack of amines on carbonyl groups, forming Schiff bases.
  • Step 2 : Acid-catalyzed cyclization via intramolecular nucleophilic substitution .
    Contrasting pathways (e.g., radical vs. ionic mechanisms) can be probed using radical scavengers (TEMPO) or isotopic labeling .

Q. What strategies resolve contradictions in NMR data between theoretical predictions and experimental results?

Discrepancies often arise from conformational flexibility or solvent effects . Mitigation strategies include:

  • Variable-temperature NMR : Detect dynamic equilibria (e.g., chair-chair flipping in cyclohexane rings) .
  • COSY/NOESY : Resolve overlapping signals (e.g., spiro junction protons at δ 3.2–4.0 ppm) .
  • X-ray crystallography : Validate stereochemistry (e.g., spiro quinuclidine derivatives in ) .

Q. How can computational models predict the compound's interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study binding affinities. For example:

  • α7 nicotinic acetylcholine receptor (nAChR) : Spiro-quinuclidine derivatives show selective binding via hydrogen bonding with Trp149 and π-π stacking with Tyr93 .
  • Pharmacophore modeling : Identify critical moieties (e.g., spiro junction and carbonyl groups) for anti-inflammatory activity .

Q. Methodological Recommendations

  • Synthetic optimization : Screen catalysts (e.g., acetic acid vs. Lewis acids) to improve yields .
  • Data validation : Cross-reference NMR shifts with computed values (e.g., using ACD/Labs or MestReNova) .
  • Biological assays : Use in vitro models (e.g., COX inhibition for anti-inflammatory screening) with IC₅₀ calculations .

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